



Application Notes and Protocols for Photoredox-Catalyzed Difluoromethylation Reactions

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Compound of Interest		
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The introduction of a difluoromethyl (CF₂H) group into organic molecules is a critically important strategy in medicinal chemistry and drug development. The CF₂H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, often leading to improved metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] Visible-light photoredox catalysis has emerged as a powerful and versatile platform for the direct difluoromethylation of a wide range of organic substrates under mild reaction conditions, avoiding the harsh reagents often required in traditional methods.[1][2][3]

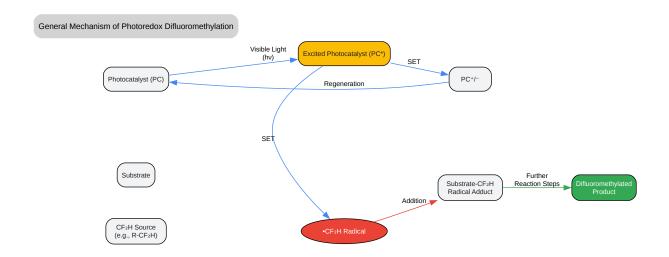
These application notes provide detailed protocols and comparative data for several key photoredox-catalyzed difluoromethylation reactions, enabling researchers to select and implement the most suitable method for their specific target molecules.

General Mechanism of Photoredox Difluoromethylation

Visible-light photoredox catalysis initiates the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. The general catalytic cycle, which typically operates in a redoxneutral fashion, is depicted below. The process begins with the photoexcitation of a photocatalyst (PC) by visible light. The excited-state photocatalyst (PC*) then engages in a single-electron transfer (SET) with a difluoromethylating agent, generating the •CF₂H radical.



This radical then adds to the substrate, and subsequent reaction steps lead to the final difluoromethylated product, regenerating the ground-state photocatalyst to continue the cycle.



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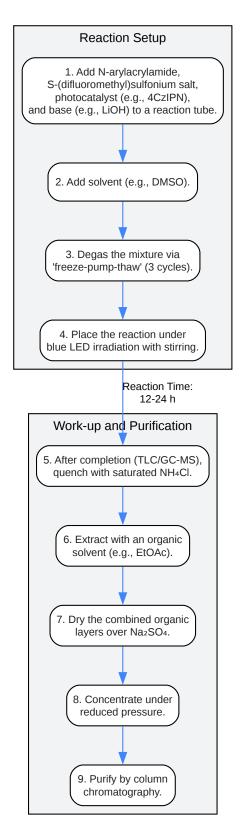
Caption: General Mechanism of Photoredox Difluoromethylation.

Protocol 1: Difluoromethylation-Cyclization of N-Arylacrylamides to Synthesize CF₂H-Containing Oxindoles

This protocol describes a visible-light-induced tandem radical difluoromethylation and cyclization of N-arylacrylamides to afford valuable 3-difluoromethyl-3-methyloxindoles. This method is distinguished by its mild conditions and the use of a sulfonium salt as the difluoromethyl source.[1][4]



Experimental Workflow



Workflow for Oxindole Synthesis

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Caption: Workflow for Oxindole Synthesis.

Detailed Experimental Protocol

To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add N-arylacrylamide (0.2 mmol, 1.0 equiv), S-(difluoromethyl)sulfonium salt (0.4 mmol, 2.0 equiv), photocatalyst (e.g., 4CzIPN, 3 mol%), and LiOH (0.4 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous DMSO (2.0 mL) is then added via syringe. The reaction mixture is degassed by three freeze-pump-thaw cycles. The tube is then placed approximately 5 cm from a 34 W blue LED lamp and stirred at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-difluoromethyl-3-methyloxindole.

Substrate Scope and Yields



Entry	N-Aryl Group Substituent	Product	Yield (%)
1	Н	3-(difluoromethyl)-3- methyl-1- phenylindolin-2-one	85
2	4-Me	3-(difluoromethyl)-3- methyl-1-(p- tolyl)indolin-2-one	88
3	4-OMe	3-(difluoromethyl)-1- (4-methoxyphenyl)-3- methylindolin-2-one	75
4	4-F	1-(4-fluorophenyl)-3- (difluoromethyl)-3- methylindolin-2-one	82
5	4-Cl	1-(4-chlorophenyl)-3- (difluoromethyl)-3- methylindolin-2-one	78
6	4-CF₃	3-(difluoromethyl)-3- methyl-1-(4- (trifluoromethyl)phenyl)indolin-2-one	72
7	N-Tosyl	3-(difluoromethyl)-3- methyl-1-tosylindolin- 2-one	92

Yields are for isolated products. Reaction conditions: N-arylacrylamide (0.2 mmol), S-(difluoromethyl)sulfonium salt (2.0 equiv), 4CzIPN (3 mol%), LiOH (2.0 equiv), DMSO (2.0 mL), blue LEDs, rt, 12-24 h.

Protocol 2: Oxydifluoromethylation of Styrenes

This protocol details the visible-light-induced oxydifluoromethylation of styrenes using a phosphonium salt as the difluoromethylating agent and water or alcohols as nucleophiles. This



method provides a direct route to β-difluoromethylated alcohols and ethers.[5][6][7]

Detailed Experimental Protocol

In an oven-dried reaction tube, styrene derivative (0.5 mmol, 1.0 equiv), difluoromethyltriphenylphosphonium bromide (0.75 mmol, 1.5 equiv), and fac-[Ir(ppy)₃] (0.015 mmol, 3 mol%) are combined. Acetone (10.0 mL) and water (1.0 mL) are added, and the mixture is degassed with argon for 15 minutes. The reaction vessel is sealed and irradiated with a 24 W blue LED strip for 10 hours with stirring. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified directly by silica gel column chromatography to yield the desired oxydifluoromethylated product.

Substrate Scope and Yields



Entry	Styrene Substituent	Nucleophile	Product	Yield (%)
1	Н	H₂O	2- (difluoromethyl)- 1-phenylethan-1- ol	81
2	4-Me	H₂O	2- (difluoromethyl)- 1-(p-tolyl)ethan- 1-ol	85
3	4-OMe	H₂O	2- (difluoromethyl)- 1-(4- methoxyphenyl)e than-1-ol	78
4	4-Cl	H₂O	1-(4- chlorophenyl)-2- (difluoromethyl)et han-1-ol	75
5	Н	МеОН	1- (difluoromethyl)- 2-methoxy-1- phenylethane	72
6	Н	EtOH	1- (difluoromethyl)- 2-ethoxy-1- phenylethane	70

Yields are for isolated products. Reaction conditions: Styrene (0.5 mmol), PPh $_3$ CF $_2$ HBr (1.5 equiv), fac-[Ir(ppy) $_3$] (3 mol%), Acetone/H $_2$ O or Alcohol (10:1), blue LEDs, rt, 10 h.



Protocol 3: Direct C-H Difluoromethylation of Heterocycles (Quinoxalin-2(1H)-ones)

This protocol outlines a method for the direct C(sp²)-H difluoromethylation of quinoxalin-2(1H)-ones. This approach utilizes an organic dye as the photocatalyst and sodium difluoromethanesulfinate as the CF₂H source under an air atmosphere.[8]

Detailed Experimental Protocol

To a reaction tube are added quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.4 mmol, 2.0 equiv), and Rose Bengal (0.004 mmol, 2 mol%). DMSO (1 mL) is then added. The tube is sealed and the mixture is stirred under irradiation from two 3 W green LEDs at room temperature for 12 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to give the C3-difluoromethylated quinoxalin-2(1H)-one.

Substrate Scope and Yields



Entry	Quinoxalinone Substituent	Product	Yield (%)
1	1-Methyl	3-(difluoromethyl)-1- methylquinoxalin- 2(1H)-one	82
2	1-Ethyl	3-(difluoromethyl)-1- ethylquinoxalin-2(1H)- one	78
3	1-Benzyl	1-benzyl-3- (difluoromethyl)quinox alin-2(1H)-one	75
4	1-Phenyl	3-(difluoromethyl)-1- phenylquinoxalin- 2(1H)-one	71
5	1-Me, 6-Cl	6-chloro-3- (difluoromethyl)-1- methylquinoxalin- 2(1H)-one	76
6	1-Me, 7-Me	3-(difluoromethyl)-1,7- dimethylquinoxalin- 2(1H)-one	80

Yields are for isolated products. Reaction conditions: Quinoxalin-2(1H)-one (0.2 mmol), CF₂HSO₂Na (2.0 equiv), Rose Bengal (2 mol%), DMSO (1 mL), air, green LEDs, rt, 12 h.[8]

Concluding Remarks

The protocols described herein represent a selection of robust and versatile methods for the incorporation of the difluoromethyl group into organic molecules using photoredox catalysis. These reactions are characterized by their mild conditions, operational simplicity, and broad functional group tolerance, making them highly attractive for applications in pharmaceutical and agrochemical research. By providing detailed, step-by-step procedures and comparative data, these application notes aim to facilitate the adoption of these powerful synthetic tools.



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